molecular formula C18H19N3O B12551259 1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole CAS No. 832688-53-6

1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole

Cat. No.: B12551259
CAS No.: 832688-53-6
M. Wt: 293.4 g/mol
InChI Key: KPLKYLWDFRJKFV-GOSISDBHSA-N
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Description

1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with pyridyl, methyl, phenyl, and methoxyethyl groups

Preparation Methods

The synthesis of 1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-pyridylhydrazine with an α,β-unsaturated ketone in the presence of a base can yield the desired pyrazole derivative. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridyl and phenyl rings, using reagents like halogens or alkylating agents. .

Scientific Research Applications

1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

832688-53-6

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

2-[5-[(1R)-1-methoxy-1-phenylethyl]-3-methylpyrazol-1-yl]pyridine

InChI

InChI=1S/C18H19N3O/c1-14-13-16(21(20-14)17-11-7-8-12-19-17)18(2,22-3)15-9-5-4-6-10-15/h4-13H,1-3H3/t18-/m1/s1

InChI Key

KPLKYLWDFRJKFV-GOSISDBHSA-N

Isomeric SMILES

CC1=NN(C(=C1)[C@@](C)(C2=CC=CC=C2)OC)C3=CC=CC=N3

Canonical SMILES

CC1=NN(C(=C1)C(C)(C2=CC=CC=C2)OC)C3=CC=CC=N3

Origin of Product

United States

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